molecular formula C27H46O B027314 Cholesterol-d7 CAS No. 83199-47-7

Cholesterol-d7

Cat. No.: B027314
CAS No.: 83199-47-7
M. Wt: 393.7 g/mol
InChI Key: HVYWMOMLDIMFJA-IFAPJKRJSA-N
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Description

Cholesterol_d7 is a cholestanoid.

Mechanism of Action

Target of Action

Cholesterol-d7 is a deuterated form of cholesterol, a major sterol produced in mammalian cells . It is a component of mammalian cell membranes that interacts with membrane phospholipids, sphingolipids, and proteins to influence their behavior .

Mode of Action

This compound, like cholesterol, integrates into cell membranes and affects their properties . It influences the behavior of membrane phospholipids, sphingolipids, and proteins, thereby affecting various cellular processes .

Biochemical Pathways

This compound is involved in the same biochemical pathways as cholesterol. The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs . Three cholesterol C17 side-chain degradation pathways have been identified: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .

Pharmacokinetics

It is used as an internal standard for the quantification of cholesterol by gc- or lc-ms . This suggests that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties as cholesterol.

Result of Action

The molecular and cellular effects of this compound’s action would be expected to mirror those of cholesterol, given their structural similarity. Cholesterol is required for cell viability and proliferation . It plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation .

Biochemical Analysis

Biochemical Properties

Cholesterol-d7 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of ecdysone in the prothoracic glands (PGs), indicating its interaction with the enzymes involved in this process .

Cellular Effects

This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. It is a component of lipid-based drug delivery (LBDD) systems, including liposomes and lipid nanoparticles (LNPs), where it has a role in membrane stability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is utilized for ecdysone synthesis in the PGs, indicating its role in enzyme activation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor of steroid hormones, bile acids, and the active form of vitamin D . Impaired cholesterol homeostasis is related to the development of various diseases including fatty liver, diabetes, gallstones, dyslipidemia, atherosclerosis, heart attack, and stroke .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-IFAPJKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415625
Record name Cholesterol-25,26,26,26,27,27,27-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83199-47-7
Record name Cholesterol-25,26,26,26,27,27,27-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesterol-d7
Reactant of Route 2
Cholesterol-d7
Reactant of Route 3
Cholesterol-d7
Reactant of Route 4
Cholesterol-d7
Reactant of Route 5
Cholesterol-d7
Reactant of Route 6
Cholesterol-d7

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